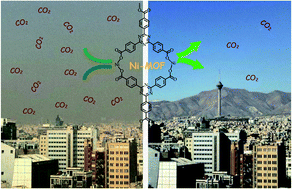Investigation of the carbon dioxide adsorption behavior and the heterogeneous catalytic efficiency of a novel Ni-MOF with nitrogen-rich channels†
RSC Advances Pub Date: 2020-08-12 DOI: 10.1039/D0RA05233G
Abstract
MOFs have attracted remarkable attention as solid sorbents in CO2 capture processes for their low-energy post-combustion. In this paper, a new Ni-based MOF, Ni4(TATB)1.5(EtO)3.5(NEt3)4, was synthesized and characterized using various physicochemical techniques. The efficiency of the as-prepared Ni-MOF as a solid sorbent for CO2 capture was investigated, and acceptable adsorption was exhibited. Furthermore, this Ni-MMOF was used as a catalyst in toluene selective oxidation, for eliminating a volatile organic compound, with tert-butyl hydroperoxide as an oxidant in the absence of organic solvents. The obtained results indicated that Ni-MOF has good catalytic activity and could be reused three times without considerable loss of its catalytic activity. This study highlights the great potential of developing MOFs to achieve green chemistry goals with the removal of hazardous liquid and gas compounds such as toluene and CO2.


Recommended Literature
- [1] Uptake and depuration of carbon- and boron nitride-based nanomaterials in the protozoa Tetrahymena thermophila†
- [2] Sodium ion doped graphitic carbon nitride with high crystallinity for superior photocatalytic hydrogen evolution efficiency†
- [3] Back cover
- [4] Role of primary reaction initiated by 254 nm UV light in the degradation of p-nitrophenol attacked by hydroxyl radicals
- [5] Salt-assisted direct exfoliation of graphite into high-quality, large-size, few-layer graphene sheets†
- [6] Fluid release pressure for nanochannels: the Young–Laplace equation using the effective contact angle†
- [7] A sensitive fluorescent sensor for the detection of endogenous hydroxyl radicals in living cells and bacteria and direct imaging with respect to its ecotoxicity in living zebra fish†
- [8] Self-aligned patterning of conductive films on plastic substrates for electrodes of flexible electronics†
- [9] Front matter
- [10] The oleanolic acid derivative, 3-O-succinyl-28-O-benzyl oleanolate, induces apoptosis in B16–F10 melanoma cells via the mitochondrial apoptotic pathway

Journal Name:RSC Advances
Research Products
-
2,2,3,3,3-pentafluoropropan-1-ol
CAS no.: 422-05-9
-
CAS no.: 518-67-2
-
CAS no.: 387-43-9
-
4-(Trifluoromethyl)benzaldehyde
CAS no.: 455-19-6
-
CAS no.: 111-58-0
-
1,4-Bis(trifluoromethyl)benzene
CAS no.: 433-19-2
-
CAS no.: 2800-96-6
-
CAS no.: 2550-40-5









